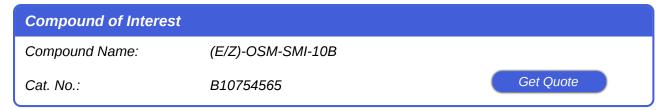


(E/Z)-OSM-SMI-10B: A Technical Guide to Structure and Function

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor **(E/Z)-OSM-SMI-10B**, focusing on its chemical structure, mechanism of action, and functional effects on key cellular signaling pathways.

Chemical Structure and Properties

(E/Z)-OSM-SMI-10B is a derivative of the parent compound OSM-SMI-10.[1] The predominant isomer discussed in scientific literature is the (E)-isomer.

Table 1: Chemical and Physical Properties of (E)-OSM-SMI-10B

Property	Value
IUPAC Name	(E)-3-[4,5-bis(1,3-benzodioxol-5-yl)furan-2-yl]prop-2-enoic acid
Molecular Formula	C21H14O7
Molecular Weight	378.34 g/mol
Canonical SMILES	C1OC2=C(O1)C=C(C=C2)C3=C(OC(=C3)/C=C/ C(=O)O)C4=CC5=C(C=C4)OCO5
CAS Number	2502294-55-3



Mechanism of Action

(E/Z)-OSM-SMI-10B is a first-in-class small molecule inhibitor that directly targets the cytokine Oncostatin M (OSM).[2] OSM is a member of the interleukin-6 (IL-6) family of cytokines and is involved in a wide range of biological processes, including inflammation, cell proliferation, and differentiation.[3] OSM exerts its effects by binding to a receptor complex on the cell surface, which can be one of two types. Both receptor complexes utilize the gp130 subunit. The type I receptor is a heterodimer of gp130 and the leukemia inhibitory factor receptor (LIFR), while the type II receptor consists of gp130 and the OSM-specific receptor β (OSMR β).[4]

(E/Z)-OSM-SMI-10B functions by binding to a specific pocket on OSM known as "Site III". This site is critical for the interaction of OSM with its receptor, particularly OSMRβ. By occupying this site, **(E/Z)-OSM-SMI-10B** allosterically prevents OSM from effectively binding to and activating its receptor complex, thereby inhibiting downstream signaling.

Function: Inhibition of OSM-Mediated Signaling

The primary and most well-documented function of **(E/Z)-OSM-SMI-10B** is the significant reduction of OSM-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Upon activation by OSM, the receptor-associated Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. These target genes are involved in processes such as cell survival, proliferation, and inflammation.

By inhibiting the initial OSM-receptor interaction, **(E/Z)-OSM-SMI-10B** effectively blocks the activation of the JAK/STAT3 pathway. In addition to the JAK/STAT pathway, OSM is known to activate other significant signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Inhibition of OSM by **(E/Z)-OSM-SMI-10B** is expected to attenuate these pathways as well.

Quantitative Data

The binding affinity and inhibitory potency of OSM-SMI-10B and its more potent derivative, SMI-10B13, have been quantified in various studies.

Table 2: Binding Affinity of OSM-SMI-10B and its Analogs to OSM



Compound	Method	Kd (μM)
OSM-SMI-10B	Fluorescence Quenching	13.6

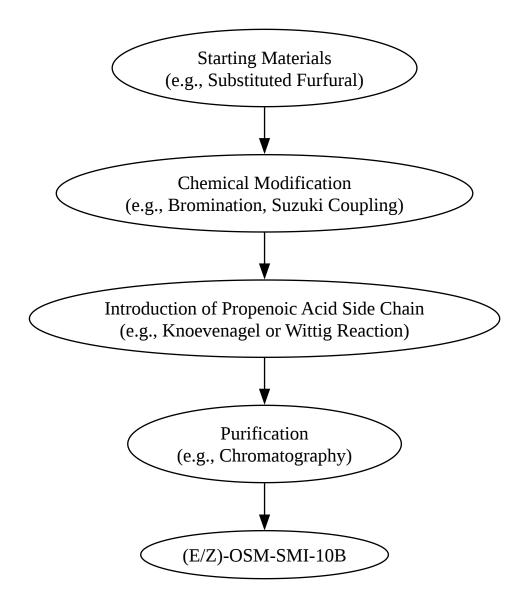
Table 3: Inhibitory Concentration (IC50) of SMI-10B13 on OSM-Induced STAT3 Phosphorylation

Cell Line	IC50 (nM)
T47D (human breast cancer)	136
MCF-7 (human breast cancer)	164

Experimental Protocols Synthesis of (E/Z)-OSM-SMI-10B

The detailed synthesis of OSM-SMI-10B is described in the supplementary information of the publication by Mass et al. (2021) in Scientific Reports. The general synthetic approach for this class of furan-based compounds involves a multi-step process.





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Caption: Workflow for assessing STAT3 phosphorylation via ELISA.

Western Blotting for Phosphorylated STAT3

This protocol provides a general procedure for the qualitative or semi-quantitative analysis of pSTAT3 levels.

- Sample Preparation:
 - Treat and lyse cells as described in the ELISA protocol.



- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-pSTAT3 Tyr705) overnight at 4°C with gentle agitation.
 - Wash the membrane several times with TBST.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like β-actin or GAPDH.

Signaling Pathways Modulated by OSM



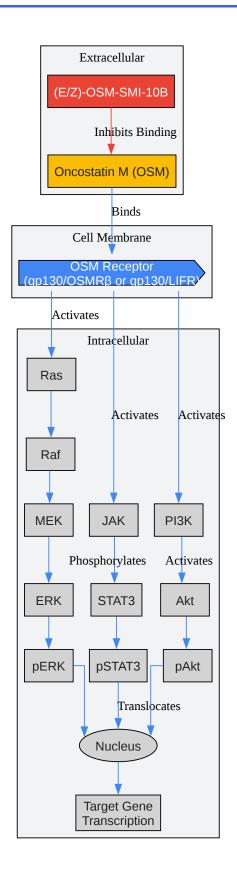




(E/Z)-OSM-SMI-10B, by inhibiting OSM, is designed to downregulate the signaling pathways that are aberrantly activated by this cytokine in various pathological conditions.

OSM Signaling and the Point of Inhibition by (E/Z)-OSM-SMI-10B





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Caption: Overview of OSM signaling pathways and the inhibitory action of (E/Z)-OSM-SMI-10B.



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